Potassium tetrakis(4-biphenylyl)borate

Description

Contextualization within the Field of Weakly Coordinating Anions

Weakly coordinating anions (WCAs) are a class of ions that interact very weakly with cations. This property is crucial for stabilizing highly reactive cations and facilitating chemical reactions that would otherwise be impossible. The effectiveness of a WCA is determined by its ability to delocalize its negative charge over a large surface area and to create significant steric hindrance, which prevents close association with the cation. nih.gov

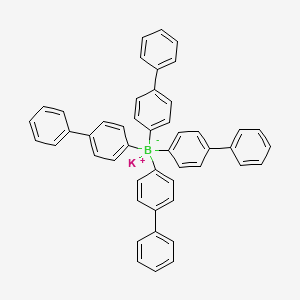

The tetrakis(4-biphenylyl)borate anion is an archetypal example of a WCA. Its structure features a central boron atom bonded to four large 4-biphenylyl groups. This arrangement effectively encapsulates the negative charge within a bulky, rigid, and chemically inert organic shield. The large size of the biphenylyl groups provides substantial steric bulk, physically preventing the anion from coordinating strongly to a cation. This is a key feature for WCAs, which are designed to be robust and non-reactive spectators in chemical processes. nih.govresearchgate.net The design of such anions is critical for creating ionic compounds with desirable properties, such as lower melting points and a wider liquid range. nih.gov The introduction of functional groups to the aryl substituents allows for the fine-tuning of the anion's properties. uni-wuerzburg.de

Significance of Tetraarylborate Anions in Contemporary Chemical Synthesis and Materials Science

Tetraarylborate anions, the class to which tetrakis(4-biphenylyl)borate belongs, are of considerable importance in modern chemistry. Their unique properties as WCAs make them indispensable in a variety of applications.

In chemical synthesis , tetraarylborates serve multiple roles. They are widely used in catalysis and as substrates for cross-coupling reactions. nih.gov Salts like sodium tetraarylborate have been recognized since the 1960s for their stability and affordability, and are now used to generate neutral boryl radicals for photoredox catalysis. rsc.org This has enabled new methods for forming carbon-boron (C-B) and carbon-carbon (C-C) bonds. rsc.orgnih.gov For instance, they facilitate the synthesis of complex boron-nitrogen heterocycles through photocatalyzed reactions under mild conditions. rsc.org Furthermore, by serving as precursors for aryl radicals, they have expanded the scope of free-radical chemistry. nih.gov

In materials science , the applications of tetraarylborates are diverse. They are key components in the formulation of ionic liquids and solid electrolytes. uni-wuerzburg.denih.gov The bulky and non-coordinating nature of the anion is essential for creating materials with high ionic conductivity. Triarylborane structures, which are related precursors, have been investigated for over a century and have found use in optoelectronic devices such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics. rsc.org Related chlorinated compounds, such as Potassium tetrakis(4-chlorophenyl)borate, are used as lipophilic anionic additives in the construction of ion-selective electrodes and sensors. fishersci.casigmaaldrich.comavantorsciences.com

Historical Development and Structural Evolution of the Tetrakis(aryl)borate Class

The study of triarylboranes dates back more than 100 years, laying the groundwork for the development of their anionic counterparts. rsc.org Tetraarylborate salts, specifically sodium tetraphenylborate (B1193919), gained significant attention in the 1960s. rsc.org

The evolution of this class of anions has been driven by the need to create increasingly "weaker" coordinating anions with tailored properties for specific applications, such as olefin polymerization catalysis. In the early 1990s, tetraphenylborate ([B(C₆H₅)₄]⁻) was used as a cocatalyst, but its performance was limited. nih.gov A major breakthrough was the development of perfluorinated versions, most notably tetrakis(pentafluorophenyl)borate (B1229283) ([B(C₆F₅)₄]⁻). nih.govrsc.org The electron-withdrawing fluorine atoms enhance the stability of the anion and further reduce its coordinating ability, leading to much higher catalytic activity. nih.gov

This led to a systematic structural evolution, where researchers modified the aryl groups to fine-tune the anion's properties like steric hindrance, Lewis acidity, and solubility. nih.gov This progression includes the synthesis of anions with various halogenated phenyl groups, such as dichlorophenyl and trifluoromethylphenyl substituents. researchgate.net The development of tetrakis(4-biphenylyl)borate represents a continuation of this trend, employing even larger aryl groups to maximize steric bulk and further weaken the cation-anion interaction. researchgate.net Modern approaches even utilize computational methods like density functional theory (DFT) to design and assess new boron-based anions with optimized properties before their synthesis. researchgate.net

Data Tables

Table 1: Comparison of Common Tetraarylborate Anions This table illustrates the structural evolution of the anion class by comparing the parent tetraphenylborate with more advanced, functionalized derivatives.

| Anion Name | Chemical Formula | Key Feature | Primary Application Area |

| Tetraphenylborate | [B(C₆H₅)₄]⁻ | Parent tetraarylborate structure | Early-generation cocatalyst, analytical chemistry nih.govnih.gov |

| Tetrakis(pentafluorophenyl)borate | [B(C₆F₅)₄]⁻ | Highly fluorinated, increased stability | Highly active polymerization cocatalyst nih.govrsc.org |

| Tetrakis(3,5-dichlorophenyl)borate | [B(C₆H₃Cl₂)₄]⁻ | Halogenated, desirable solubility | Organometallic chemistry researchgate.net |

| Tetrakis(4-biphenylyl)borate | [B(C₆H₄C₆H₅)₄]⁻ | Very large steric bulk | Stabilizing reactive cations, advanced synthesis researchgate.net |

Properties

IUPAC Name |

potassium;tetrakis(4-phenylphenyl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H36B.K/c1-5-13-37(14-6-1)41-21-29-45(30-22-41)49(46-31-23-42(24-32-46)38-15-7-2-8-16-38,47-33-25-43(26-34-47)39-17-9-3-10-18-39)48-35-27-44(28-36-48)40-19-11-4-12-20-40;/h1-36H;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMJZZAIWRYCJQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC=C(C=C1)C2=CC=CC=C2)(C3=CC=C(C=C3)C4=CC=CC=C4)(C5=CC=C(C=C5)C6=CC=CC=C6)C7=CC=C(C=C7)C8=CC=CC=C8.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H36BK | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80635571 | |

| Record name | Potassium tetra([1,1'-biphenyl]-4-yl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80635571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

662.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

400762-49-4 | |

| Record name | Potassium tetra([1,1'-biphenyl]-4-yl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80635571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium tetrakis(4-biphenylyl)borate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Functionalization

Established Synthetic Pathways to Potassium Tetrakis(4-biphenylyl)borate

The primary route for synthesizing this compound involves the creation of an organometallic intermediate from a halogenated precursor, which then reacts with a boron-containing electrophile.

The most common and effective method for preparing the tetrakis(4-biphenylyl)borate anion relies on a halogen-lithium exchange reaction. harvard.edunih.govprinceton.edu This process typically starts with a halogenated biphenyl (B1667301), such as 4-bromobiphenyl (B57062) or 4-iodobiphenyl. The reaction is initiated by treating the halogenated precursor with a strong organolithium base, most commonly n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), at low temperatures. harvard.edunih.gov This exchange is extremely rapid and efficient, replacing the halogen atom (Br or I) with a lithium atom to form the highly reactive 4-biphenylyllithium intermediate. harvard.edu

The general mechanism involves the formation of an "ate-complex" where the organolithium reagent coordinates to the halogenated biphenyl before the exchange occurs. princeton.eduresearchgate.net Four equivalents of the resulting 4-biphenylyllithium are then reacted in situ with a suitable boron source, such as boron trichloride (B1173362) (BCl₃) or a borate (B1201080) ester like trimethyl borate, to form the tetra-coordinate boron center. The final step involves a salt metathesis reaction, typically introducing potassium chloride, to yield the desired this compound salt.

Optimizing reaction conditions is critical to maximize the yield and purity of this compound, primarily by minimizing side reactions. Key parameters that are frequently adjusted include the choice of solvent, reaction temperature, and the order of reagent addition. researchgate.net

Solvent: The choice of solvent is crucial as it must be able to solvate the organolithium species without reacting with it. Ethereal solvents like tetrahydrofuran (B95107) (THF) and diethyl ether are commonly used. harvard.edu However, the stability of the aryllithium intermediate can be solvent-dependent; for instance, some aryllithiums are unstable in THF, necessitating the use of alternatives like methyl tert-butyl ether (MTBE). researchgate.net

Temperature: Halogen-lithium exchange reactions are highly exothermic and are almost always performed at cryogenic temperatures, typically -78 °C, to prevent undesired side reactions such as Wurtz coupling or reaction with the solvent. harvard.edunih.gov

Reagent Addition: The order of addition can influence the outcome. An "inverse addition" procedure, where the aryl halide substrate is added to the n-BuLi solution, can sometimes minimize heat generation issues. researchgate.net However, for certain substrates, the standard addition of n-BuLi to the halide is preferred to achieve selective monolithiation. researchgate.net

Table 1: Optimization Parameters for Halogen-Lithium Exchange Synthesis

| Parameter | Common Conditions | Rationale |

|---|---|---|

| Precursor | 4-Iodobiphenyl or 4-Bromobiphenyl | Iodine and bromine are excellent leaving groups for the exchange. |

| Lithiating Agent | n-Butyllithium (n-BuLi) or t-Butyllithium (t-BuLi) | Powerful bases that facilitate rapid halogen-lithium exchange. |

| Solvent | Tetrahydrofuran (THF), Diethyl Ether (Et₂O), MTBE | Aprotic solvents that stabilize the organolithium intermediate. |

| Temperature | -78 °C to -20 °C | Minimizes side reactions and decomposition of the aryllithium. nih.gov |

| Boron Source | Boron Trichloride (BCl₃), Trimethyl Borate (B(OMe)₃) | Electrophilic boron center for reaction with the aryllithium nucleophile. |

| Cation Source | Potassium Chloride (KCl) | Used in the final step for salt metathesis to precipitate the potassium salt. |

Strategies for Biphenylyl Moiety Functionalization

Functionalizing the peripheral biphenylyl groups of the tetraarylborate anion is key to creating tailored building blocks for more complex macromolecular structures. This is typically achieved by modifying the halogenated precursor before the formation of the borate or by post-synthetic modification.

The introduction of functional groups such as carboxylic acids, aldehydes, and amides transforms the tetraarylborate into a versatile monomer for polymerization and supramolecular assembly.

Carboxylic Acids: Carboxylic acid groups can be introduced by quenching the aryllithium intermediate with carbon dioxide (in the form of dry ice) instead of a boron source. To create a tetra-carboxylated species, one would typically start with a precursor like 4'-bromo-[1,1'-biphenyl]-4-carboxylic acid, protect the acid group, perform the lithium-boron reaction, and then deprotect the acid.

Aldehydes: Aldehyde functionalities are commonly installed by reacting the aryllithium species with an appropriate formylating agent like N,N-dimethylformamide (DMF).

Isocyanate-Derived Amides: Amide bonds can be formed through the reaction of a carboxylic acid-functionalized tetraarylborate with an amine using a coupling agent. Alternatively, an amine-functionalized tetraarylborate can react with an isocyanate. researchgate.net Research has shown that ionic liquids can serve as efficient media for the amidation of carboxylic acids with isocyanates, yielding amides in high purity. researchgate.net

Boronic acid and boronic ester groups are particularly valuable functionalities as they are precursors for Suzuki-Miyaura cross-coupling reactions and can participate in condensation reactions to form boronate esters. nih.gov

The synthesis of these derivatives follows the established halogen-lithium exchange pathway. nih.gov Starting from a di-halogenated biphenyl precursor, one halogen is selectively exchanged with lithium and then reacted with a borate ester, such as triisopropyl borate or isopropoxyboronic acid pinacol (B44631) ester, to yield a biphenyl molecule functionalized with a boronic ester and a remaining halogen. researchgate.net This monofunctionalized biphenyl can then be used to construct the tetrakis(4'-boronic ester-biphenylyl)borate anion. The general procedure involves:

Formation of the lithiated species from the halogenated precursor.

Reaction with a borate ester (e.g., triisopropyl borate) followed by acidic workup to yield the boronic acid, or reaction with a pinacol borane (B79455) to form the boronic ester directly. nih.govorganic-chemistry.org

Hydrolysis of the boronic ester derivatives under appropriate conditions yields the corresponding boronic acids. researchgate.net

Table 2: Functionalization Strategies for Tetraarylborates

| Functional Group | Synthetic Method | Precursor/Reagent |

|---|---|---|

| Carboxylic Acid | Quenching of aryllithium | Carbon Dioxide (CO₂) |

| Aldehyde | Formylation of aryllithium | N,N-Dimethylformamide (DMF) |

| Amide | Amidation | Carboxylic acid + Isocyanate researchgate.net |

| Boronic Ester | Reaction with aryllithium | Isopropoxyboronic acid pinacol ester researchgate.net |

| Boronic Acid | Hydrolysis of boronic ester | Water, Acid/Base catalyst researchgate.net |

Approaches to Ionic Porous Organic Polymers Incorporating Tetraarylborates

The functionalized tetraarylborate anions serve as excellent poly-functional nodes for the construction of Ionic Porous Organic Polymers (iPOPs). mdpi.comsci-hub.se These materials are a subclass of porous organic polymers (POPs) that feature charged frameworks and mobile counterions within their pores, offering unique properties for gas storage, ion exchange, and catalysis. sci-hub.sersc.org

A key strategy involves the use of lithium tetrakis(4-boronatoaryl)borates as the anionic building blocks. nih.gov These tetra-functionalized monomers can undergo polycondensation reactions with multifunctional linking units. For example, reaction with polyhydroxyl monomers, such as 2,3,6,7,10,11-hexahydroxytriphenylene (B153668) (HHTP), leads to the formation of boronate-type ionic porous polymers. nih.gov In this case, the boronic acid groups on the tetraarylborate core react with the hydroxyl groups of the linker to form stable boronate ester linkages, creating a robust, amorphous, and porous 3D network. mdpi.comnih.gov

Characterization of these iPOPs using techniques like Powder X-ray Diffraction (PXRD) typically reveals their amorphous nature. mdpi.com Their permanent porosity is confirmed by nitrogen adsorption-desorption measurements, and analyses by solid-state NMR, FT-IR, and thermogravimetric analysis (TGA) confirm the network structure and thermal stability. mdpi.comnih.gov Interestingly, studies have shown that elongating the aryl arms of the tetraarylborate core, for instance by replacing a 4-boronatophenyl group with a 4-boronatobiphenylyl group, can have a negative impact on the gas sorption characteristics of the resulting polymer. nih.gov

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Anion Characterization

While detailed ¹H and ¹³C NMR data for potassium tetrakis(4-biphenylyl)borate are not extensively reported in readily available literature, valuable insights can be drawn from the spectra of the closely related compound, potassium tetrakis(4'-bromobiphenylyl)borate, which were recorded in DMSO-d₆.

The ¹³C NMR spectrum is predicted to show multiple signals corresponding to the distinct carbon atoms within the biphenylyl groups. For potassium tetrakis(4'-bromobiphenylyl)borate, these signals are observed between 120 and 150 ppm. The signal for the carbon directly attached to the boron atom typically appears as a broad peak within this region due to quadrupolar relaxation of the boron nucleus.

The table below summarizes the reported experimental ¹H and ¹³C NMR data for potassium tetrakis(4'-bromobiphenylyl)borate, which can serve as a reference to estimate the expected values for this compound.

Table 1: ¹H and ¹³C NMR Data for Potassium Tetrakis(4'-bromobiphenylyl)borate in DMSO-d₆

| NMR Nucleus | Chemical Shift (δ) [ppm] | Multiplicity | Assignment |

| ¹H | 7.40 - 7.80 | m | Aromatic Protons |

| ¹³C | 120 - 150 | m | Aromatic Carbons |

The ¹¹B NMR spectroscopy of tetraarylborate anions is characteristic of the tetrahedral boron center. Generally, tetraarylborates exhibit a single, relatively sharp signal in the ¹¹B NMR spectrum, which is consistent with a tetracoordinated boron atom. The chemical shifts for tetraphenylborate (B1193919) anions typically fall within the range of -5 to -8 ppm, with a slight dependence on the cation and solvent. sdsu.edu For this compound, the ¹¹B chemical shift is expected to be within this range, confirming the presence of a stable tetrahedral borate (B1201080) core.

Table 2: Typical ¹¹B NMR Chemical Shifts for Tetraarylborates

| Compound Class | ¹¹B Chemical Shift (δ) [ppm] | Reference |

| Tetraphenylborates | ca. -6.0 | sdsu.edu |

Mass Spectrometric Techniques for Molecular Weight and Fragment Analysis

Mass spectrometric analysis of this compound primarily focuses on the detection of the tetrakis(4-biphenylyl)boranuide anion ([C₄₈H₃₆B]⁻). The molecular weight and fragmentation pattern of this anion can be determined using various mass spectrometry techniques. Predicted collision cross section (CCS) values, which provide insight into the gas-phase structure and shape of the ion, are available for different adducts from databases such as PubChemLite. uni.lu

Table 3: Predicted Mass Spectrometry Data for the Tetrakis(4-biphenylyl)boranuide Anion

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 624.29828 | 251.2 |

| [M+Na]⁺ | 646.28022 | 250.6 |

| [M-H]⁻ | 622.28372 | 267.2 |

| [M+NH₄]⁺ | 641.32482 | 247.3 |

| [M+K]⁺ | 662.25416 | 239.2 |

| [M]⁺ | 623.29045 | 240.6 |

| [M]⁻ | 623.29155 | 240.6 |

X-ray Crystallography for Solid-State Structural Determination

A specific crystal structure for this compound has not been detailed in publicly accessible literature. However, the crystal structures of related tetraphenylborate salts have been extensively studied. For instance, the crystal structure of cesium tetraphenylborate has been determined, providing insight into the structural features of the tetraphenylborate anion. nih.gov In these structures, the boron atom adopts a tetrahedral coordination geometry, surrounded by four phenyl groups. The B-C bond lengths and C-B-C bond angles are consistent with tetrahedral symmetry.

Analysis of Aromatic Interactions and Packing Motifs

The crystal structure of this compound is significantly influenced by a network of non-covalent interactions, particularly those involving its numerous aromatic rings. The four large biphenyl (B1667301) substituents on the borate anion create a propeller-like arrangement, and their packing in the solid state is governed by a combination of electrostatic and dispersion forces.

Detailed analysis of similar large aromatic molecules, such as porphyrin derivatives, reveals the critical role of weak hydrogen bonds and π-interactions in dictating the crystal packing. epa.gov In the case of this compound, it is anticipated that C-H···π interactions are prevalent. These interactions would involve hydrogen atoms from the phenyl rings of one molecule interacting with the electron-rich π-systems of the phenyl or biphenyl groups of an adjacent molecule.

| Interaction Type | Potential Participating Groups | Significance in Crystal Packing |

| C-H···π | Phenyl C-H donors and biphenyl π-acceptors | Formation of a 3D network, stabilizing the overall structure. |

| π-π Stacking | Parallel displaced or face-to-face biphenyl groups | Major contributor to lattice energy and dense packing. |

| Ion-π Interactions | Potassium cation and the π-electron clouds of the biphenyl groups | Contributes to the coordination sphere of the potassium ion and links anionic moieties. |

Theoretical Calculations and Computational Modeling

Density Functional Theory (DFT) for Electronic Structure and Stability

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic structure and stability of complex molecules like this compound. mdpi.com DFT calculations allow for the optimization of the molecular geometry, providing insights into bond lengths, bond angles, and dihedral angles that are in good agreement with experimental data where available.

For the tetrakis(4-biphenylyl)borate anion, DFT calculations can elucidate the distribution of electron density and the nature of the boron-carbon bonds. The negative charge is not localized on the central boron atom but is delocalized over the four biphenyl ligands. This charge delocalization is a key factor in the compound's stability. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can be calculated to understand the electronic transition properties. The HOMO-LUMO energy gap is a critical parameter for assessing the kinetic stability of the molecule.

Quantum chemical parameters, which act as descriptors for the molecule's chemical behavior, can be derived from DFT calculations. mdpi.com These include hardness (η), softness (S), electronegativity (χ), and electrophilicity (ω). These parameters provide a quantitative measure of the molecule's reactivity. For instance, a large HOMO-LUMO gap is indicative of high kinetic stability and low chemical reactivity.

Table: Calculated Geometric and Electronic Parameters for Tetrakis(4-biphenylyl)borate Anion (Illustrative) Note: The following data is illustrative and representative of typical DFT calculation outputs.

| Parameter | Calculated Value | Unit |

| B-C Bond Length | 1.65 | Å |

| C-B-C Bond Angle | 109.5 | Degrees |

| HOMO Energy | -5.8 | eV |

| LUMO Energy | -1.2 | eV |

| HOMO-LUMO Gap | 4.6 | eV |

| Electronegativity (χ) | 3.5 | eV |

| Hardness (η) | 2.3 | eV |

Prediction of Spectroscopic Properties and Reaction Mechanisms

Theoretical calculations, particularly DFT and time-dependent DFT (TD-DFT), are instrumental in predicting and interpreting the spectroscopic properties of this compound. rsc.orgmdpi.com By calculating the vibrational frequencies, it is possible to simulate the infrared (IR) and Raman spectra of the molecule. mdpi.com The calculated spectra can be compared with experimental data to confirm the molecular structure and assign specific vibrational modes to the observed spectral bands.

TD-DFT calculations are employed to predict the electronic absorption spectra (UV-Vis). mdpi.com These calculations can identify the energies and intensities of electronic transitions, which are often charge-transfer in nature for this type of molecule. The predicted spectra can aid in the interpretation of experimental UV-Vis data and provide a deeper understanding of the electronic transitions responsible for the observed absorption bands.

Furthermore, computational modeling can be used to explore potential reaction mechanisms involving the tetrakis(4-biphenylyl)borate anion. For example, DFT can be used to model the interaction of the anion with other chemical species, such as cations or electrophiles. By calculating the energies of reactants, transition states, and products, it is possible to determine the most likely reaction pathways and to understand the factors that control the reactivity of the compound. The use of empirical dispersion corrections in DFT calculations can improve the accuracy of modeling systems with significant long-range interactions. acs.org

Table: Predicted Spectroscopic Data for Tetrakis(4-biphenylyl)borate Anion (Illustrative) Note: The following data is illustrative and representative of typical DFT and TD-DFT calculation outputs.

| Spectroscopic Data | Predicted Value | Unit | Experimental Correlation |

| Major IR Absorption (B-C stretch) | ~1100 | cm⁻¹ | Confirms B-C bond presence |

| Major Raman Band (Aromatic C=C stretch) | ~1600 | cm⁻¹ | Characteristic of phenyl rings |

| First Electronic Transition (UV-Vis) | ~280 | nm | Corresponds to π-π* transitions |

Applications in Chemical Sensing and Ion Selective Technologies

Role as Lipophilic Anionic Sites and Ion-Recognition Components in Chemical Sensors

The tetrakis(4-biphenylyl)borate anion is characterized by a central boron atom bonded to four bulky biphenyl (B1667301) groups. This structure renders the anion highly lipophilic (fat-soluble), preventing it from leaching out of a hydrophobic polymer membrane into an aqueous sample. Within the sensor membrane, these borate (B1201080) derivatives serve as indispensable lipophilic anionic sites. avantorsciences.comchemodex.com

The primary functions of these fixed anionic sites are:

Ensuring Permselectivity: By embedding a sufficient concentration of these negative charges into the membrane, co-ions (anions from the sample) are effectively excluded from entering the membrane phase due to electrostatic repulsion. This ensures that the sensor's response is generated primarily by the cations of interest. researchgate.net

Catalyzing Ion-Exchange: The anionic sites catalyze the ion-exchange process at the interface between the sample and the membrane, facilitating the transfer of target cations into the sensing layer where they can interact with the ionophore. avantorsciences.comchemodex.com

Maintaining Charge Neutrality: They provide a stable, non-mobile background charge within the membrane, balancing the charge of the target cations as they are complexed by the ionophore.

Development of Ion-Selective Electrodes (ISEs)

Ion-selective electrodes (ISEs) are electrochemical sensors that measure the activity of a specific ion in a solution. The core component of an ISE is the ion-selective membrane, which is designed to be permeable to only the target ion. Large, lipophilic borates are frequently used as additives in these membranes to enhance performance.

Poly(vinyl chloride) (PVC) is a common polymer matrix for creating ion-selective membranes due to its chemical inertness and workability. mdpi.com The performance of a PVC-based ISE is critically dependent on the precise composition of its membrane cocktail. nih.gov A typical formulation includes the PVC polymer, a plasticizer, a selective ionophore (ion carrier), and a lipophilic ionic additive like Potassium tetrakis(4-chlorophenyl)borate (a close analog of the subject compound). researchgate.netabechem.com

The plasticizer is a vital component that acts as a solvent within the solid PVC matrix, ensuring the mobility of the ionophore and the target ion-ionophore complexes. mdpi.com The choice and concentration of the plasticizer can significantly affect the electrode's usable lifetime, sensitivity, and selectivity. Common plasticizers include 2-nitrophenyl octyl ether (o-NPOE), dioctyl phthalate (B1215562) (DOP), and bis(2-ethylhexyl)sebacate (DOS). The optimal amount of the lipophilic borate additive is determined by the charge of the primary ion and the stoichiometry of the ion-ionophore complex. researchgate.net

Table 1: Example Membrane Compositions for PVC-Based Ion-Selective Electrodes This table illustrates typical compositions used in the development of ISEs, demonstrating the role of lipophilic borates.

The performance of an ISE is evaluated by its potentiometric response to varying concentrations of the target ion. An ideal electrode exhibits a Nernstian response, where the potential changes by a predictable amount for each decade change in ion activity. For a monovalent cation at room temperature, the theoretical Nernstian slope is approximately 59.2 mV/decade, and for a divalent cation, it is about 29.6 mV/decade.

Research on ISEs incorporating lipophilic borates demonstrates that optimized membrane compositions can lead to near-Nernstian behavior over a wide concentration range. For instance, an ISE for Hg(II) using Potassium tetrakis(4-chlorophenyl)borate achieved a slope of 28.52 mV per decade, which is very close to the theoretical value for a divalent ion. researchgate.net Similarly, a barium-selective electrode exhibited a Nernstian slope of 25.23 mV/decade. abechem.com

Selectivity is a crucial parameter for an ISE, defining its ability to measure the target ion without interference from other ions present in the sample. Selectivity is quantified by selectivity coefficients (K_Pot), where a smaller value indicates better selectivity for the primary ion over the interfering ion. Studies have shown that electrodes containing lipophilic borates can exhibit high selectivity for their target ions. For example, a barium-selective sensor was found to be highly selective for Ba²⁺ over ions like Ca²⁺, Zn²⁺, Al³⁺, and Fe³⁺, although it showed some interference from K⁺, Ag⁺, Na⁺, and Hg²⁺. abechem.com

Solid-Contact Ion-Selective Electrodes (SC-ISEs) Design and Performance

A significant advancement in ISE technology is the development of solid-contact ion-selective electrodes (SC-ISEs). rsc.org Unlike traditional ISEs that have an internal liquid filling solution, SC-ISEs employ a solid-state transducer layer between the ion-selective membrane and the electronic conductor. mdpi.com This design eliminates issues associated with the internal solution and allows for miniaturization and robustness.

A major challenge in early SC-ISEs was the formation of an unstable water layer at the membrane/conductor interface, leading to potential drift and poor signal stability. To overcome this, novel solid contact materials have been developed. In a groundbreaking study, films of nanoclusters doped with the tetrakis(4-chlorophenyl)borate (TB⁻) anion were introduced as a solid contact material. nih.govresearchgate.net

This material was shown to create a well-defined, electrochemically reversible, and nonpolarizable interface that effectively overcomes signal stability problems. nih.gov K⁺-selective SC-ISEs built with this technology exhibited exceptionally low potential drift, a key indicator of high performance. nih.govresearchgate.net

Table 2: Performance of a K⁺ SC-ISE with a Tetrakis(4-chlorophenyl)borate-Doped Nanocluster Solid Contact

Integration into Fluorescent Optodes and Multi-Transduction Platforms

The utility of Potassium tetrakis(4-biphenylyl)borate and its analogs extends beyond potentiometric sensors to optical sensing platforms known as optodes. In a fluorescent optode, the membrane contains a fluoroionophore—a fluorescent molecule that changes its optical properties (e.g., intensity) upon binding the target ion.

Potassium tetrakis(4-chlorophenyl)borate has been successfully used as the lipophilic anionic site in the construction of fluorescent optodes for detecting sodium. sigmaaldrich.comfishersci.com In this setup, the borate salt works in tandem with the fluoroionophore within the membrane to enable the selective and reversible optical detection of the target ion. It has also been applied as a coating for piezoelectric crystals in quartz crystal microbalance (QCM) systems for quantifying potassium, demonstrating its versatility in multi-transduction platforms. sigmaaldrich.comfishersci.com

Table of Mentioned Compounds

Advancements in Miniaturized Sensing Devices Utilizing this compound Remain a Niche Area of Research

Despite significant progress in the field of chemical sensors and ion-selective technologies, the application of this compound in micro- and miniaturized sensing devices is not extensively documented in publicly available research. Efforts to find detailed research findings, performance data, and specific applications of this compound in miniaturized formats such as lab-on-a-chip systems or micro-ion-selective electrodes (µ-ISEs) have yielded limited specific results.

The development of miniaturized ion sensors is a critical area of research, with advancements in microfabrication enabling the creation of portable and efficient analytical devices. These sensors offer numerous advantages, including reduced sample volume, faster analysis times, and the potential for in-situ monitoring. In the realm of potassium sensing, various ionophores and additives are employed to achieve high selectivity and sensitivity.

While the closely related compound, potassium tetrakis(4-chlorophenyl)borate, is frequently cited as a lipophilic additive in the construction of potassium-selective electrodes, specific data for the biphenylyl variant is scarce. The role of such additives is crucial in the performance of ion-selective membranes, as they help to ensure the stable and reproducible functioning of the sensor.

The broader field of miniaturized sensors continues to evolve, with ongoing research into new materials and fabrication techniques. Innovations in solid-contact layers for ion-selective electrodes and the development of novel sensing platforms are paving the way for the next generation of chemical sensors. However, based on available information, the specific contributions and advancements related to this compound in these miniaturized systems are not well-established in scientific literature.

Further research and publication in this specific area would be necessary to provide a comprehensive overview and detailed data on the application of this compound in advanced, miniaturized sensing technologies.

Applications As Counterions in Catalysis and Organic Synthesis

Employment as Weakly Coordinating Counterions for Cationic Transition-Metal Catalysts

The primary role of the tetrakis(4-biphenylyl)borate anion is to act as a bulky, non-coordinating counterion for cationic transition-metal catalysts. Unlike smaller, more nucleophilic anions that can bind to the metal center and inhibit catalytic activity, the tetrakis(4-biphenylyl)borate anion remains at a distance. This "non-coordination" creates a more electrophilic and reactive catalytic center, which is crucial for processes like olefin polymerization. The large steric bulk of the four biphenylyl groups provides a significant hindrance, ensuring that the anion does not interfere with the substrate's approach to the cationic metal center. nih.gov

Simulations have shown that for large cations, the shortest distance to the boron atom of the related tetrakis(pentafluorophenyl)borate (B1229283) (TFPB⁻) anion ranges from 0.50 nm to 0.63 nm, underscoring the anion's rigidity and its ability to create steric hindrance that promotes efficient electrostatic charge confinement. nih.gov This principle is directly applicable to the even bulkier tetrakis(4-biphenylyl)borate anion.

Influence on Catalyst Activity, Stability, and Selectivity in Homogeneous Catalysis

The choice of counterion significantly impacts the performance of a homogeneous catalyst. The tetrakis(4-biphenylyl)borate anion, by virtue of being weakly coordinating, enhances catalyst activity by allowing for a more "naked" and thus more reactive cationic metal center. This is particularly evident when compared to systems with more coordinating anions, which can form tight ion pairs with the catalytic center and reduce its activity. mdpi.com

Furthermore, the selectivity of a catalytic reaction can be tuned by the nature of the counterion. In certain polymerization reactions, the use of a bulky, non-coordinating anion like tetrakis(4-biphenylyl)borate can influence the stereochemistry of the resulting polymer by providing a specific chiral pocket around the active site, although this is more commonly associated with chiral counterions.

Specific Catalytic Transformations Enabled by Tetrakis(4-biphenylyl)borate Anion

One of the most significant applications of tetrakis(aryl)borate anions, including tetrakis(4-biphenylyl)borate, is as cocatalysts in olefin polymerization. nih.gov They are used to activate metallocene and other post-metallocene procatalysts to form highly active cationic species for the polymerization of olefins like ethylene (B1197577) and propylene. nih.govresearchgate.net The non-coordinating nature of the borate (B1201080) anion is critical for achieving high catalytic activities. mdpi.com For instance, in zirconocene-catalyzed polymerization, the use of weakly coordinating borate anions leads to the formation of a loose ion pair, which enhances catalytic activity compared to systems with more strongly coordinating anions. mdpi.com The bulky nature of these anions also plays a role in preventing catalyst deactivation and can influence the microstructure of the resulting polymer. researchgate.net

Research on related fluorinated borate anions has demonstrated that catalyst activity and thermal stability in zirconocene-catalyzed olefin polymerization can be maximized with the use of very weakly coordinating anions. northwestern.edu

| Catalyst System | Cocatalyst/Counterion | Effect on Polymerization | Reference |

|---|---|---|---|

| Metallocene/Group 4 Metal Complexes | Ammonium (B1175870) Tetrakis(pentafluorophenyl)borate | High catalytic activity for ethylene and 1-octene (B94956) copolymerization, serving as an effective substitute for MAO. | mdpi.com |

| Zirconocene | Tetrakis(pentafluorophenyl)borate derivatives | Maximizes polymerization activity and thermal stability. | northwestern.edu |

| Cationic Ni(II) complex | Tetrakis[3,5-bis(pentafluorosulfanyl)phenyl]borate | High activity and 1,4-cis selectivity in butadiene polymerization. | figshare.com |

The lipophilic nature of the tetrakis(4-biphenylyl)borate anion makes it suitable for use in phase-transfer catalysis (PTC). In PTC, a catalyst facilitates the migration of a reactant from one phase into another where the reaction occurs. The large organic groups of the tetrakis(4-biphenylyl)borate anion enhance its solubility in organic solvents, allowing it to transport cationic species from an aqueous or solid phase into the organic medium where the reaction with an organic substrate takes place. This has been demonstrated in various reactions, such as etherification and alkylation, where the use of a phase-transfer catalyst enhances the reaction rate. researchgate.netnih.gov

The efficiency of a phase-transfer catalyst is often dependent on its ability to partition between the aqueous and organic phases. The introduction of quaternary ammonium salts with bulky anions can significantly enhance the rate of phase-transfer catalyzed reactions. arkat-usa.org

The tetrakis(4-biphenylyl)borate anion can participate in electron transfer processes. For instance, in complexes with viologen dications, efficient photoinduced electron transfer from the tetraarylborate anion to the viologen has been observed. nih.gov This property can be harnessed in designing catalytic cycles that involve single-electron transfer steps.

While direct evidence for the involvement of potassium tetrakis(4-biphenylyl)borate in sulfonium (B1226848) ylide formation is not prevalent in the provided context, the principles of phase-transfer catalysis are applicable. The formation of sulfonium ylides often occurs under basic conditions, and a phase-transfer catalyst can facilitate the deprotonation of the sulfonium salt by transporting the base into the organic phase. The resulting ylide can then participate in various organic transformations.

Enhancement of Metal Complex Solubility in Apolar Solvents for Catalytic Systems

A significant challenge in homogeneous catalysis is the solubility of the catalyst in the reaction medium, which is often a nonpolar or weakly polar organic solvent. The large, lipophilic biphenylyl groups of the tetrakis(4-biphenylyl)borate anion greatly enhance the solubility of its corresponding metal complexes in such apolar solvents. researchgate.net This is a crucial advantage, as it allows for the catalytic reaction to be carried out in a single phase, improving reaction rates and simplifying product isolation. For example, certain homogeneous olefin polymerization catalysts that are insoluble in hydrocarbon solvents require the use of excess cocatalyst. nih.gov By using a highly soluble ammonium borate cocatalyst, the activated species can be fed as a solution, which is advantageous over in-situ activation methods. nih.gov

Integration into Advanced Porous Materials and Frameworks

Incorporation into Ionic Porous Organic Polymers (iPOPs)

Ionic Porous Organic Polymers (iPOPs) are a subclass of porous polymers that feature charged skeletons, with counterions located within the pores. The use of functionalized tetraarylborates, such as derivatives of potassium tetrakis(4-biphenylyl)borate, is a key strategy in the synthesis of these materials.

The synthesis of boronate-type Covalent Organic Frameworks (COFs) and other porous polymers from tetraarylborate precursors typically involves polycondensation reactions with polyhydroxyl linkers. nih.govnih.gov For instance, lithium tetrakis[4′-(dimethoxyboryl)-4-biphenylyl]borate, a derivative of this compound, can be prepared and used as a monomer. nih.gov The synthesis of this precursor starts from potassium tetrakis(4′-bromo-4-biphenylyl)borate. nih.gov

The general synthetic approach for these boronate-type ionic porous polymers involves the reaction of lithium tetrakis(4-boronatoaryl)borates with polyhydroxyl monomers like 2,3,6,7,10,11-hexahydroxytriphenylene (B153668) (HHTP) and 2,3,6,7-tetrahydroxy-9,10-dimethylanthracene (THDMA). nih.govnih.gov These reactions are often performed under standard conditions used for boronate-type COF preparation, such as in a mesitylene/1,4-dioxane solvent mixture at elevated temperatures. nih.gov

The resulting materials, designated as TAB1–4 in one study, are characterized using a suite of analytical techniques to confirm their structure and composition. nih.govnih.gov These methods include:

Powder X-ray Diffraction (PXRD): To assess the crystallinity of the polymers.

Solid-State NMR (6Li and 11B MAS NMR): To confirm the local coordination environment of the lithium and boron atoms, verifying the formation of the boronate linkages and the ionic nature of the framework. nih.govnih.gov For example, 11B MAS NMR is crucial for demonstrating the conversion from a neutral network to a negatively charged one. rsc.org

Fourier-Transform Infrared Spectroscopy (FT-IR): To identify the functional groups present in the final polymer and confirm the consumption of the starting materials. nih.govnih.gov

Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the porous polymers. nih.govnih.gov

A two-step strategy has also been reported for constructing anionic COFs from tetratopic borate (B1201080) centers, where an amorphous polymer network is formed first and subsequently crystallized. nih.gov This method highlights the importance of dynamic covalent chemistry, which allows for error correction and the formation of ordered, crystalline structures. nih.govresearchgate.net

The morphology of ionic porous polymers derived from tetraarylborates can be investigated using Scanning Electron Microscopy (SEM). nih.gov These studies reveal the particle shapes and sizes of the synthesized materials. nih.gov

The porosity of these ionic materials is a critical characteristic and is typically analyzed using nitrogen (N₂) gas adsorption-desorption isotherms at 77 K. nih.govresearchgate.net From these isotherms, key parameters such as the Brunauer–Emmett–Teller (BET) surface area, pore volume, and pore size distribution can be determined. researchgate.net For example, in a series of boronate-type ionic porous polymers (TAB1-4), N₂ uptake at 77 K was found to be relatively low in the lower pressure range (up to 50 cm³/g STP below P/P₀ = 0.8). nih.govnih.gov

Interestingly, research has shown that elongating the aryl arms in the tetraarylborate core, such as replacing a 4-boronatophenyl group with a 4-boronatobiphenylyl group, can have a negative impact on the material's sorption characteristics. nih.gov This suggests that while the larger biphenylyl groups are effective for creating porous structures, they may lead to lower surface areas or less favorable pore environments for gas uptake compared to smaller phenyl-based linkers in some cases. nih.gov

Table 1: Porosity Data for Boronate-Type Ionic Porous Polymers

| Material ID | Precursors | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Key Finding | Reference |

| TAB Polymers (General) | Lithium tetrakis(4-boronatoaryl)borates + Polyhydroxyl monomers | Variable | Variable | N₂ uptake is modest at low pressures. | nih.govnih.gov |

| Biphenylyl-substituted Polymer | Contains 4-boronatobiphenylyl groups | Lower than phenyl analogue | Lower than phenyl analogue | Elongation of aryl arms negatively impacts sorption properties. | nih.gov |

| HT-COF | HHTP + THDB | 60 | 0.132 | A representative boronate ester COF for comparison. | researchgate.net |

Modulating Gas Sorption Properties (e.g., H₂ and CO₂ uptake) through Ionic Frameworks

The presence of an ionic backbone in porous polymers, derived from building blocks like tetrakis(4-biphenylyl)borate, significantly influences their gas sorption properties. The charged framework and mobile counterions can create strong electrostatic fields within the pores, enhancing the interaction with polarizable gas molecules like CO₂.

Studies comparing neutral and anionic frameworks made from the same building blocks have demonstrated that the charged framework is superior for gas storage and separation, even with a smaller surface area. nih.gov For instance, boronate-type ionic porous polymers (iPOPs) have shown relatively good hydrogen (H₂) sorption, with uptake values reaching up to 75 cm³/g (STP). nih.govnih.gov

In the context of charge-separated Metal-Organic Frameworks (MOFs) assembled from anionic borate ligands, high CO₂/N₂ selectivity has been achieved. unm.edunih.gov For example, a MOF designated UNM-1, built from a tetrahedral borate ligand and Cu(I) ions, exhibited a high BET surface area of 621 m²/g and ideal CO₂/N₂ selectivity of approximately 99 at 313 K and 1 bar. unm.edunih.gov This performance underscores the potential of ionic frameworks for applications in flue gas separation and CO₂ sequestration. unm.edunih.gov

Table 2: Gas Sorption Data for Representative Ionic Porous Materials

| Material Type | Gas | Sorption Capacity | Conditions | Key Feature | Reference |

| Boronate iPOPs (TAB series) | H₂ | Up to 75 cm³/g | 77 K, 1 bar | Good H₂ uptake. | nih.govnih.gov |

| Charge-Separated MOF (UNM-1) | CO₂ | High uptake (implied) | 313 K, 1 bar | High CO₂/N₂ selectivity (~99). | unm.edunih.gov |

| "Click-based" POP | H₂ | 1.6 wt% | 77 K, 1 bar | Comparable to many MOFs and carbon materials. | northwestern.edu |

Development of Anionic Porous Polymer Networks with Cation Exchange Functionality

A key advantage of anionic porous networks constructed from tetraarylborate anions is their inherent capability for cation exchange. The counterions (e.g., Li⁺, K⁺) that balance the negative charge of the framework are often mobile and can be swapped with other cations post-synthesis. nih.gov This feature allows for the fine-tuning of the material's properties and the introduction of new functionalities.

This principle has been demonstrated in various anionic porous systems. For example, anionic porous polymers created through the selective capture of fluoride (B91410) ions by boron-containing polymers can subsequently undergo ion-exchange processes to load various heavy metal cations into the network. rsc.org Similarly, tetraphenylborate-based anionic MOFs have been shown to be versatile solid electrolytes where the initial Li⁺ cations can be exchanged with Na⁺, K⁺, Mg²⁺, Ca²⁺, and Zn²⁺. rsc.org

This cation exchange functionality is particularly promising for catalysis. By exchanging the original counterions with catalytically active metal cations, it is possible to design single-site catalysts. For instance, cobalt(II)-loaded porous polymers have been shown to promote homocoupling reactions, exhibiting size selectivity based on the polymer's porous structure. rsc.org A charge-separated MOF, UNM-6, containing loosely bound nitrate (B79036) anions, could have these anions exchanged for bromide ions, creating a material with high catalytic activity for CO₂ chemical fixation. osti.gov This demonstrates that the ionic nature of both the framework and the exchangeable ions can be leveraged for advanced applications. rsc.orgosti.gov

Assembly of Charge-Separated Metal-Organic Frameworks (MOFs)

The tetrahedral geometry and anionic charge of tetraphenylborate (B1193919) and its derivatives, including tetrakis(4-biphenylyl)borate, make them excellent candidates for constructing charge-separated MOFs. In these structures, the anionic borate ligand is linked to cationic metal centers (e.g., Cu⁺, Co²⁺), resulting in a charged framework where the need for charge-balancing ions within the pores can be eliminated or controlled. unm.edunih.gov

The assembly of a charge-separated diamondoid MOF, UNM-1, from an anionic tetrahedral borate ligand and Cu(I) cations resulted in a 4-fold interpenetrated structure. unm.edunih.gov This interpenetration contributes to high environmental stability while maintaining a significant surface area (SABET = 621 m²/g). unm.edunih.gov The absence of free ions in the pores is a key advantage for maximizing accessible pore volume. unm.edu

Another example, UNM-6, was synthesized from a tetrahedral borate ligand and Co(II). osti.gov This framework also exhibits a 4-fold interpenetrated structure. The stoichiometric imbalance between the borate ligands and the cobalt atoms in the synthesis leads to the inclusion of exchangeable nitrate anions within the pores, creating Lewis acid (Co²⁺) and Lewis base (anion) pairs. osti.gov These charge-separated MOFs represent a unique class of materials where the ionic components provide a direct route to tailored properties for gas separation and cooperative catalysis. unm.eduosti.gov

Comparative Academic Analysis with Other Tetraarylborate Derivatives

Structural and Electronic Comparisons with Tetraphenylborate (B1193919) (TPB) and its Derivatives

From an electronic standpoint, the biphenylyl groups provide a more extensive π-conjugated system. This enhanced conjugation allows for a more effective delocalization of the negative charge from the central boron atom across all eight phenyl rings. In contrast, the charge in the tetraphenylborate anion is delocalized over only four phenyl rings. wikipedia.org Derivatives such as tetrakis(4-chlorophenyl)borate introduce electron-withdrawing chlorine atoms at the para-positions. nih.gov This inductive effect also helps to pull electron density away from the boron center, stabilizing the negative charge. However, the extended resonance delocalization in the tetrakis(4-biphenylyl)borate anion represents a more significant stabilizing factor, contributing to its remarkable stability, a feature noted in other stable tetra-arylborates. nih.gov

| Feature | Potassium Tetrakis(4-biphenylyl)borate | Potassium Tetraphenylborate (TPB) | Potassium Tetrakis(4-chlorophenyl)borate |

| Anion Formula | [B(C₆H₄-C₆H₅)₄]⁻ | [B(C₆H₅)₄]⁻ | [B(C₆H₄Cl)₄]⁻ |

| Molar Mass ( g/mol ) | 623.29 (anion) | 319.22 (anion) | 457.97 (anion) |

| Key Structural Feature | Four extended biphenylyl groups | Four phenyl groups | Four 4-chlorophenyl groups |

| Primary Electronic Effect | Extended π-conjugation (Resonance) | π-conjugation (Resonance) | Inductive effect (-Cl) and resonance |

| Charge Delocalization | High, across eight phenyl rings | Moderate, across four phenyl rings | Enhanced by electron-withdrawing Cl atoms |

| Steric Bulk | Very Large | Large | Large |

Contrasting Lipophilicity and Solvent Compatibility Profiles (e.g., vs. Tetrakis(pentafluorophenyl)borate)

Lipophilicity, or the affinity for nonpolar environments, is a defining characteristic of tetraarylborates, and it increases with the size and hydrophobicity of the aryl substituents. The tetrakis(4-biphenylyl)borate anion, with its four large biphenylyl units, is exceptionally lipophilic. This high lipophilicity surpasses that of the parent tetraphenylborate anion. wikipedia.org

A crucial comparison is with the widely used tetrakis(pentafluorophenyl)borate (B1229283), [B(C₆F₅)₄]⁻. The perfluorination of the phenyl rings in [B(C₆F₅)₄]⁻ makes it highly lipophilic and an exceptionally weakly coordinating anion, soluble in low-polarity media. wikipedia.orgresearchgate.net While both anions are highly lipophilic, the source of their lipophilicity differs. In tetrakis(4-biphenylyl)borate, it stems from the large, nonpolar hydrocarbon structure. In tetrakis(pentafluorophenyl)borate, it arises from the replacement of hydrogen with fluorine, creating a fluorous character. This difference can affect their specific solvent compatibilities. For instance, fluorinated borates are noted for their use in creating phase-transfer catalysts. nsf.gov

The high lipophilicity of these anions generally renders their salts, such as the potassium salts, poorly soluble in water but soluble in various organic solvents. wikipedia.org Potassium tetraphenylborate itself is notably insoluble in water. wikipedia.org The enhanced lipophilicity of this compound suggests even lower aqueous solubility and good solubility in a range of organic solvents, particularly those of low to medium polarity.

| Compound | Anion Structure | Key Feature Affecting Lipophilicity | Expected Lipophilicity |

| This compound | [B(C₆H₄-C₆H₅)₄]⁻ | Large, extended hydrocarbon framework | Exceptionally High |

| Potassium Tetraphenylborate | [B(C₆H₅)₄]⁻ | Four phenyl groups | High |

| Potassium Tetrakis(pentafluorophenyl)borate | [B(C₆F₅)₄]⁻ | Perfluorinated phenyl rings (fluorous nature) | Exceptionally High |

Differences in Coordinative Properties and Anion Exchange Behavior

A central feature of tetraarylborate anions is their nature as "weakly coordinating" or "non-coordinating" anions. wikipedia.orgnih.gov This property arises because the bulky aryl groups sterically shield the negative charge on the central boron atom, preventing it from forming strong coordinate bonds with cations. The effectiveness of this shielding is directly related to the size of the substituents.

The tetrakis(4-biphenylyl)borate anion, with its very large biphenylyl groups, is expected to be an even more weakly coordinating anion than tetraphenylborate. The increased steric hindrance further isolates the negative charge, making it highly effective at stabilizing highly reactive, electrophilic cations in solution. This is a critical property for its use in catalysis. nsf.gov Fluorinated anions like tetrakis[3,5-bis(trifluoromethyl)phenyl]borate are also prized for being exceptionally non-coordinating due to the combined steric and strong electron-withdrawing effects of the CF₃ groups. nsf.gov

This weakly coordinating nature is intrinsically linked to anion exchange behavior. In systems like ion-selective electrodes, highly lipophilic anions are often added to the membrane phase. researchgate.net These anions, being mobile within the organic membrane but confined due to their lipophilicity, can act as anion exchangers, facilitating the transport of ions across the interface and ensuring permselectivity (selective permeability to ions of a certain charge). researchgate.netmdpi.com The superior lipophilicity and charge delocalization of the tetrakis(4-biphenylyl)borate anion would make it a highly effective anion-exchange site within such systems.

Comparative Performance Assessment in Ion-Selective Electrodes and Catalytic Systems

The unique properties of tetraarylborates make them valuable components in both electrochemical sensors and catalytic processes.

In Ion-Selective Electrodes (ISEs): Lipophilic salts like potassium tetrakis(4-chlorophenyl)borate are frequently used as anionic additives in the polymeric membranes of ISEs. researchgate.netabechem.comresearchgate.net Their role is to reduce membrane resistance and ensure that the electrode responds only to cations by excluding anions from the membrane phase (Donnan exclusion). The performance of the ISE, including its sensitivity and selectivity, depends on the properties of this additive. abechem.com Given the exceptionally high lipophilicity of the tetrakis(4-biphenylyl)borate anion, it is expected to be an excellent membrane additive. Its large size would immobilize it very effectively within the membrane, leading to highly stable electrode potentials and a reduced likelihood of leaching, which is a critical factor for long-term sensor performance. nih.gov

In Catalytic Systems: Tetraarylborates, particularly fluorinated versions like tetrakis(pentafluorophenyl)borate, are widely used as co-catalysts or activators in olefin polymerization. wikipedia.orgmdpi.com They function by abstracting a group (e.g., a methyl group) from a metallocene precatalyst to generate a catalytically active metal cation. The role of the borate (B1201080) is to stabilize this cation without coordinating to it, which would inhibit its catalytic activity. mdpi.com The ideal borate anion is large, sterically hindered, and electronically stabilized. The tetrakis(4-biphenylyl)borate anion fits this description perfectly. Its significant steric bulk and effective charge delocalization would make it highly resistant to decomposition and coordination to the active metal center, potentially leading to very high catalytic activities and stable catalytic systems.

Future Research Trajectories and Emerging Academic Frontiers

Rational Design of Next-Generation Functionalized Tetrakis(4-biphenylyl)borates

The future of tetrakis(4-biphenylyl)borate chemistry lies in the deliberate, rational design of functionalized analogues to precisely control their physicochemical properties. The current structure can be viewed as a scaffold, ripe for modification. By introducing specific functional groups onto the biphenyl (B1667301) moieties, next-generation anions with tailored characteristics such as solubility, electronic influence, and coordinating ability can be synthesized.

Research efforts are anticipated to focus on synthesizing derivatives with electron-withdrawing groups (e.g., -CF₃, -NO₂) or electron-donating groups (e.g., -OCH₃, -N(CH₃)₂). Electron-withdrawing groups would further delocalize the negative charge, enhancing the anion's inertness and creating an even more "weakly coordinating" character, which is highly desirable in catalysis. Conversely, electron-donating groups could enhance solubility in less polar organic solvents or introduce new reactive handles. The synthesis of such compounds could follow established organoboron methodologies, potentially adapting procedures used for other arylboron compounds. nih.govbeilstein-journals.orgmdpi.com For instance, the reaction of functionalized aryl Grignard reagents with boron trifluoride is a plausible route. google.com

Another frontier is the incorporation of chiral substituents to create enantiopure borate (B1201080) anions. Such chiral anions could serve as powerful resolving agents or as components in asymmetric catalysis, inducing stereoselectivity in chemical reactions.

| Functional Group | Position on Biphenyl Unit | Predicted Primary Effect on Anion | Potential Application |

|---|---|---|---|

| -CF₃ (Trifluoromethyl) | para' | Increases Lewis acidity of the corresponding borane (B79455); enhances non-coordinating nature. | Co-catalysts for highly electrophilic cations. |

| -OCH₃ (Methoxy) | para' | Increases electron density; may improve solubility in moderately polar solvents. | Modified ion-exchangers; catalysts with altered electronic profiles. |

| -SO₃H (Sulfonic Acid) | meta' or para' | Introduces water solubility and a site for further functionalization. | Aqueous phase catalysis; self-assembling materials. |

| -(CH₂)n-N₃ (Azidoalkyl) | para' | Provides a "click chemistry" handle for covalent attachment to surfaces or polymers. | Immobilized catalysts; functionalized sensor surfaces. |

Exploration of Novel Sensing Platforms and Analytical Methodologies Beyond Potentiometry

While potassium tetrakis(4-biphenylyl)borate and its analogues are mainstays in potentiometric ion-selective electrodes (ISEs), significant opportunities exist to integrate this bulky anion into sensing platforms that operate on different principles. nih.govresearchgate.net The future lies in moving beyond simple potential measurement to methodologies offering higher sensitivity, selectivity, and new transduction mechanisms.

Emerging research directions include:

Optical Sensing: The large, lipophilic nature of the tetrakis(4-biphenylyl)borate anion makes it an ideal ion-exchanger for creating optical sensors (optodes). These systems could translate an ion-exchange event into a colorimetric or fluorimetric signal. For instance, the anion could be paired with a pH-sensitive chromoionophore in a membrane; the displacement of a protonated chromoionophore by a target analyte cation would cause a measurable color change.

Dynamic Electrochemistry: Techniques such as ion-transfer voltammetry, amperometry, and coulometry are being explored to overcome the limitations of zero-current potentiometry. acs.org These methods could use membranes doped with tetrakis(4-biphenylyl)borate to study and quantify ion transfer across liquid-liquid interfaces with greater precision and lower detection limits. acs.orgrsc.org

Surface-Based Sensors: Nanoarchitectonics opens pathways for using this anion in Quartz Crystal Microbalance (QCM) or Surface Enhanced Raman Spectroscopy (SERS) sensors. nih.gov A surface functionalized with a receptor could capture an analyte, requiring the tetrakis(4-biphenylyl)borate anion to enter a sensing layer to maintain charge neutrality, leading to a detectable change in mass (QCM) or a unique spectroscopic signature (SERS).

| Methodology | Operating Principle | Role of Tetrakis(4-biphenylyl)borate | Potential Advantage |

|---|---|---|---|

| Potentiometry (Conventional) | Measurement of equilibrium potential at zero current. | Lipophilic anion exchanger in the ion-selective membrane. | Simplicity, low cost. |

| Optical Sensing (Fluorimetry/Colorimetry) | Change in optical properties (fluorescence, absorbance) upon ion binding. | Drives the selective ion-exchange process that triggers the optical reporter. | Visual detection, potential for imaging applications. acs.org |

| Ion-Transfer Voltammetry | Measurement of current resulting from ion transfer across a polarized interface. | As the lipophilic supporting electrolyte anion in the organic phase. rsc.org | Lower detection limits, kinetic information. acs.org |

| Quartz Crystal Microbalance (QCM) | Measurement of mass change on a sensor surface via frequency shift. | Charge-balancing anion in a sensing layer that responds to analyte binding. nih.gov | Label-free, real-time detection. |

Expanding the Catalytic Scope in Challenging and Sustainable Chemical Transformations

The defining feature of anions like tetrakis(pentafluorophenyl)borate (B1229283) in catalysis is their weakly coordinating nature, which allows them to stabilize a catalytically active cation without strongly binding to it. nih.govmdpi.com While tetrakis(4-biphenylyl)borate is less electron-withdrawing, its significant steric bulk offers a different avenue for controlling reactivity. Future research will likely explore its use as a unique co-catalyst in challenging reactions.

Olefin Polymerization: The primary application for bulky borate anions is as co-catalysts for metallocene-catalyzed olefin polymerization. technologypublisher.comtcichemicals.comresearchgate.net Future work could investigate how the biphenylyl groups of this specific anion, compared to the phenyl or pentafluorophenyl groups of other borates, influence polymer properties like molecular weight, branching, and tacticity by altering the size and shape of the active cationic species. mdpi.com

Sustainable Chemistry: Emerging research has shown that some borate anions can participate directly in redox reactions, acting as powerful two-electron reducing agents or even as catalysts for CO₂ reduction. nih.gov A key future direction would be to investigate if the tetrakis(4-biphenylyl)borate anion possesses similar reactivity. Its unique electronic structure could enable it to catalyze transformations like Birch reductions or reductive couplings under milder, more sustainable conditions than traditional reagents. nih.gov

Frustrated Lewis Pairs (FLPs): The corresponding neutral borane, tris(4-biphenylyl)borane, could be a highly effective Lewis acid component in FLP chemistry due to its immense steric hindrance. Research into the synthesis of this borane and its subsequent use with bulky Lewis bases could unlock new catalytic pathways for small molecule activation (e.g., H₂, CO₂), hydrogenation, and hydrosilylation reactions.

Advanced In-situ Characterization Techniques for Mechanistic Understanding

A deep understanding of how the tetrakis(4-biphenylyl)borate anion behaves during a chemical process is crucial for optimizing its function. The development of advanced in-situ characterization techniques allows researchers to observe molecular transformations and interactions in real-time, under actual reaction conditions. numberanalytics.comrsc.org

Future mechanistic studies will move beyond analyzing starting materials and final products to directly probing the reaction environment.

In-situ NMR Spectroscopy: ¹¹B NMR is a powerful tool for studying boron-containing species. ornl.gov Real-time ¹¹B NMR monitoring of a catalytic reaction could reveal the stability of the tetrakis(4-biphenylyl)borate anion, detecting any transient intermediates or decomposition pathways. ornl.gov This is critical for understanding catalyst deactivation.

X-ray Absorption Spectroscopy (XAS): When paired with a metallic cation in a catalyst, XAS techniques like XANES and EXAFS can provide detailed information on the oxidation state and local coordination environment of the metal center during the catalytic cycle. rsc.orgresearchgate.net This would clarify the electronic influence of the tetrakis(4-biphenylyl)borate counter-ion on the active site.

Computational Modeling: Density Functional Theory (DFT) and other computational methods are indispensable for predicting structures and reaction pathways. mdpi.comresearchgate.netnumberanalytics.com Future studies will combine in-situ experimental data with high-level computations to build comprehensive models of reaction mechanisms, explaining the stability of ion pairs and the energetics of substrate activation. mdpi.com

| Technique | Information Gained | Relevance to Tetrakis(4-biphenylyl)borate |

|---|---|---|

| In-situ ¹¹B NMR | Monitors the chemical environment and integrity of the boron center. ornl.gov | Assesses anion stability, detects decomposition or side-reactions. |

| In-situ XAS | Probes the electronic state and coordination of a metal cation. rsc.org | Elucidates the role of the anion in stabilizing the catalytic active center. |

| In-situ IR/Raman Spectroscopy | Identifies functional groups of reactants, intermediates, and products on a catalyst surface. numberanalytics.com | Tracks substrate binding and conversion at an active site stabilized by the borate anion. |

| Cyclic Voltammetry (at interfaces) | Studies kinetics and thermodynamics of charge transfer. rsc.org | Characterizes the mechanism of ion transport in sensing or electrochemical applications. |

Development of Synergistic Applications in Multi-functional Materials and Devices

The unique properties of this compound can be leveraged in materials where the anion performs multiple roles simultaneously. This synergistic approach is a cornerstone of modern materials science, aiming to create devices with enhanced performance and novel capabilities.

Advanced Electrolytes: In energy storage, particularly in next-generation lithium or potassium-ion batteries, large, chemically stable anions are sought as electrolyte additives. energy-reporters.com The tetrakis(4-biphenylyl)borate anion could function as more than just a charge carrier. Its decomposition on the cathode surface could form a stable and robust cathode-electrolyte interphase (CEI), preventing electrolyte degradation at high voltages and significantly improving the battery's cycle life and stability. energy-reporters.com

Active Pharmaceutical Ingredient (API) Formulation: The formation of ion-pair complexes between bulky borates and cationic drug molecules is an emerging strategy to improve the physicochemical properties of APIs, such as solubility and stability. mdpi.comnih.gov A future application could involve creating a complex where the tetrakis(4-biphenylyl)borate anion not only enhances the drug's formulation but also imparts a secondary function, such as acting as an in-built sensor for monitoring drug release.

Conducting Polymer Composites: This anion can be used as a dopant for conducting polymers like polypyrrole or PEDOT. In such a composite, the anion would have a synergistic role: (1) it acts as the charge-balancing dopant, enabling electrical conductivity, and (2) its large size and hydrophobicity would modify the morphology and environmental stability of the polymer film, potentially enhancing its performance in sensors or electronic devices. mdpi.com

Q & A

Q. How to validate the purity of this compound for reproducible research?

- Methodological Answer :

- Gravimetric Analysis : Precipitate the compound from acetone using excess KCl, dry at 105°C, and compare yield to theoretical values.

- Chromatography : Use reverse-phase HPLC with a C18 column and acetonitrile/water mobile phase (70:30 v/v) to detect organic impurities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.